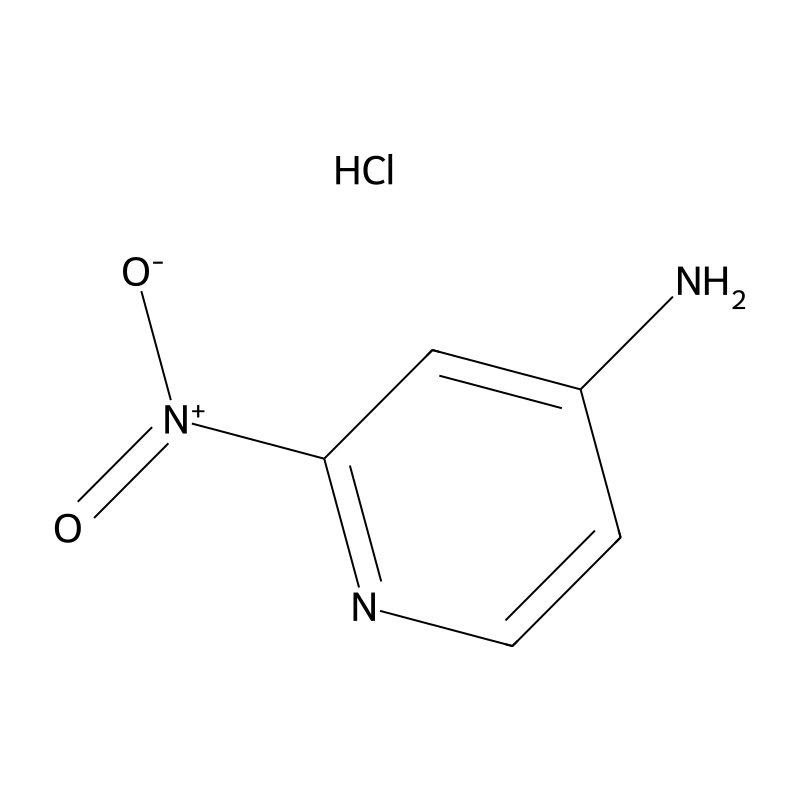

2-Nitro-pyridin-4-ylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Nitro-pyridin-4-ylamine hydrochloride is a relatively rare compound, and scientific literature on its synthesis and characterization is limited. There seems to be no recent research readily available on its production methods. However, some older studies discuss its preparation through nitration of 4-aminopyridine followed by purification and conversion to the hydrochloride salt [].

Potential Applications:

Due to the presence of both a nitro group (NO2) and an amine group (NH2) in its structure, 2-Nitro-pyridin-4-ylamine hydrochloride possesses interesting functional groups that might be valuable in various scientific research fields. Here are some potential applications:

- Organic Chemistry: The combination of the nitro and amine groups makes 2-Nitro-pyridin-4-ylamine hydrochloride a potential candidate for further functionalization and development of novel organic molecules with specific properties. Research in this area might explore its reactivity in nucleophilic substitution reactions or its reduction to form valuable intermediates [].

- Medicinal Chemistry: The nitro group can be a bioisostere of a carboxylic acid group, which is often found in bioactive molecules. In theory, 2-Nitro-pyridin-4-ylamine hydrochloride could serve as a starting material for the design and synthesis of new potential drug candidates. However, there is no current research available on its biological activity [, ].

2-Nitro-pyridin-4-ylamine hydrochloride is a chemical compound with the molecular formula CHClNO and a CAS number of 1187929-34-5. It appears as an off-white solid and is primarily used in various chemical and biological applications. The compound features a pyridine ring substituted with both nitro and amino groups, which contributes to its unique chemical properties and reactivity .

The reactivity of 2-Nitro-pyridin-4-ylamine hydrochloride can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with alkyl halides.

- Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, which may alter the compound's biological activity.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and reactivity in various solvents .

Research indicates that 2-Nitro-pyridin-4-ylamine hydrochloride exhibits notable biological activity. Its structure allows it to interact with various biological targets, potentially influencing:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antibacterial or antifungal properties.

- Anticancer Activity: Preliminary investigations have indicated that analogs of this compound may exhibit cytotoxic effects against certain cancer cell lines .

Several methods are available for synthesizing 2-Nitro-pyridin-4-ylamine hydrochloride:

- Nitration of Pyridin-4-amine: The starting material, pyridin-4-amine, can undergo nitration using nitric acid to introduce the nitro group.

- Hydrochlorination: The resulting product can then be treated with hydrochloric acid to form the hydrochloride salt.

- Alternative Methods: Other synthetic routes may involve coupling reactions or modifications of existing nitropyridine derivatives to introduce the amino group at the appropriate position .

2-Nitro-pyridin-4-ylamine hydrochloride finds applications in various fields:

- Pharmaceuticals: It is utilized in drug development due to its potential biological activities.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

- Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to possible herbicidal or fungicidal properties .

Studies examining the interactions of 2-Nitro-pyridin-4-ylamine hydrochloride with biological systems are crucial for understanding its potential therapeutic applications. Research has focused on:

- Protein Binding Studies: Investigating how the compound binds to specific proteins can provide insights into its mechanism of action.

- Cellular Uptake: Understanding how effectively the compound enters cells may inform its efficacy as a drug candidate.

- In Vivo Studies: Animal studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound .

Several compounds share structural similarities with 2-Nitro-pyridin-4-ylamine hydrochloride. These include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Amino-2-nitropyridine | 564459 | Contains an amino group at position 4; used in pharmaceuticals. |

| 2-Nitro-pyridin-3-ylamine | 14916-64-4 | Similar nitro substitution; potential biological activity. |

| 4-Nitro-pyridin-2-ylamine | Not specified | Different substitution pattern; studied for agricultural applications. |

Uniqueness

What sets 2-Nitro-pyridin-4-ylamine hydrochloride apart from these compounds is its specific positioning of functional groups, which influences its reactivity and biological activity. This unique arrangement allows it to exhibit distinct properties that may not be present in its analogs, making it a subject of interest in both synthetic and medicinal chemistry .

The synthesis of nitropyridine derivatives dates to early 20th-century studies on pyridine nitration. Pyridine itself was first isolated from coal tar in the 19th century, with nitration methods evolving to target specific ring positions. The development of 2-nitro-pyridin-4-ylamine hydrochloride emerged from efforts to functionalize pyridine derivatives for biological and industrial use. Key milestones include:

- Nitration Techniques: Early methods involved nitric acid and sulfuric acid mixtures, though regioselectivity challenges necessitated alternative approaches.

- Salt Formation: Hydrochloride salts were introduced to enhance solubility and stability, critical for pharmaceutical intermediates.

Nomenclature and Structural Classification

The compound belongs to the nitropyridine class, characterized by electron-withdrawing nitro groups and electron-donating amino substituents. This dual functionality enables participation in nucleophilic aromatic substitution and redox reactions.

Significance in Nitropyridine Chemistry

2-Nitro-pyridin-4-ylamine hydrochloride occupies a niche in nitropyridine chemistry due to:

- Electrophilic Reactivity: The nitro group at C2 activates the ring for electrophilic substitution, while the amino group at C4 introduces steric and electronic complexity.

- Biological Relevance: Structural analogs of this compound are explored in potassium channel modulation and neuropharmacology, though direct biological data remain limited.

- Synthetic Utility: The compound serves as a precursor for alkylated pyridines via vicarious nucleophilic substitution (VNS), a transition-metal-free method for C–H functionalization.

Molecular Formula and Mass Spectrometry

2-Nitro-pyridin-4-ylamine hydrochloride possesses the molecular formula C₅H₆ClN₃O₂, representing the addition of hydrochloric acid to the base compound 2-nitro-pyridin-4-ylamine [1] [2]. The molecular weight of this hydrochloride salt is 175.57 g/mol, which is significantly higher than the free base form due to the incorporation of the chloride ion [1] [2]. The base compound itself has a molecular formula of C₅H₅N₃O₂ with a molecular weight of 139.11 g/mol [3] [4].

The compound's Chemical Abstracts Service registry number is 1187929-34-5, distinguishing it from its free base counterpart which carries the registry number 14916-64-4 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-nitro-4-pyridinamine hydrochloride, reflecting its systematic nomenclature [1].

Mass spectrometry analysis of aminonitropyridine derivatives typically reveals characteristic fragmentation patterns related to the loss of nitro group components and amino functionalities [5] [6]. The electron ionization mass spectra of related compounds show major fragment ions corresponding to the loss of nitrogen dioxide (NO₂) and other typical pyridine fragmentation pathways [7] [5].

| Property | Value |

|---|---|

| Molecular Formula (Hydrochloride) | C₅H₆ClN₃O₂ |

| Molecular Weight (Hydrochloride) | 175.57 g/mol |

| Molecular Formula (Free Base) | C₅H₅N₃O₂ |

| Molecular Weight (Free Base) | 139.11 g/mol |

| Chemical Abstracts Service Number | 1187929-34-5 |

| International Union of Pure and Applied Chemistry Name | 2-nitro-4-pyridinamine hydrochloride |

Structural Characteristics

Pyridine Ring System

The fundamental structural framework of 2-nitro-pyridin-4-ylamine hydrochloride is built upon the pyridine heterocyclic ring system, which consists of a six-membered aromatic ring containing one nitrogen atom [8]. The pyridine ring maintains its characteristic planar geometry with delocalized pi electrons contributing to the aromatic stability [8]. This heterocyclic system exhibits unique electronic properties due to the electronegative nitrogen atom, which creates an electron-deficient aromatic system compared to benzene [8].

The pyridine ring in this compound demonstrates typical aromatic behavior with bond lengths and angles consistent with other substituted pyridines [8]. The presence of both electron-withdrawing nitro and electron-donating amino substituents creates a complex electronic environment within the ring system [9] [10]. This substitution pattern significantly influences the reactivity and properties of the overall molecule [9] [10].

The nitrogen atom in the pyridine ring acts as a weak Lewis base, contributing to the compound's ability to participate in various chemical reactions [8]. The aromatic character of the ring system is maintained despite the presence of multiple substituents, as evidenced by nuclear magnetic resonance spectroscopy and other analytical techniques [8].

Position-Specific Functionality

The compound features two distinct functional groups positioned at specific locations on the pyridine ring: a nitro group at the 2-position and an amino group at the 4-position [1] [3]. This specific substitution pattern creates a unique electronic environment that distinguishes it from other isomeric aminonitropyridines [11] [12].

The nitro group at the 2-position acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the pyridine ring [10]. This positioning creates a particularly electron-deficient environment at the adjacent carbon atoms, influencing both the chemical reactivity and physical properties of the molecule [10]. The electron-withdrawing nature of the nitro group also affects the basicity of both the pyridine nitrogen and the amino group [10].

The amino group positioned at the 4-position serves as an electron-donating substituent, creating a contrasting electronic effect to the nitro group [10]. This positioning allows for potential intramolecular interactions and influences the overall dipole moment of the molecule [10]. The 4-position placement is particularly significant as it creates a para-like relationship between the amino and nitro functionalities when considering the pyridine ring structure [9].

The specific positioning of these functional groups results in a compound with unique reactivity patterns compared to other possible isomeric arrangements [9] [10]. This substitution pattern enables selective chemical transformations and contributes to the compound's distinct spectroscopic and analytical properties [10].

Hydrochloride Salt Formation

The hydrochloride salt formation occurs through the acid-base reaction between the basic amino group of 2-nitro-pyridin-4-ylamine and hydrochloric acid [13] [14]. This process results in protonation of the amino nitrogen, creating a positively charged ammonium center that is balanced by the chloride anion [13] [14].

The salt formation significantly alters the physical and chemical properties of the compound compared to its free base form [13] [15]. The ionic nature of the hydrochloride salt enhances water solubility, making it more suitable for various applications where aqueous solubility is advantageous [13] [15]. The protonated amino group in the salt form exhibits different spectroscopic characteristics, particularly in nuclear magnetic resonance and infrared spectroscopy [15] [16].

The hydrochloride salt typically appears as an off-white solid with improved crystalline properties compared to the free base [1]. The salt formation process involves the transfer of a proton from hydrochloric acid to the amino nitrogen, resulting in the formation of an ammonium chloride ionic pair [14] [16]. This ionic bonding creates a more stable and easily handled form of the compound [13].

The stability of the hydrochloride salt is enhanced due to the ionic interactions between the protonated amino group and the chloride ion [13]. This salt formation is reversible under basic conditions, allowing for regeneration of the free base when required [16]. The hydrochloride form demonstrates improved shelf-life and handling characteristics compared to the free amine [13].

Isomeric Relationships

Comparison with 2-Amino-4-nitropyridine

2-Nitro-pyridin-4-ylamine and 2-amino-4-nitropyridine represent positional isomers with distinctly different substitution patterns on the pyridine ring [11] [12]. While both compounds share the same molecular formula C₅H₅N₃O₂ and molecular weight of 139.11 g/mol, their functional group positions create fundamentally different chemical and physical properties [11] [12].

In 2-amino-4-nitropyridine, the amino group is located at the 2-position and the nitro group at the 4-position, which is the reverse arrangement compared to 2-nitro-pyridin-4-ylamine [11] [12]. This positional difference significantly affects the electronic distribution within the pyridine ring and influences the compound's reactivity patterns [11] [12]. The 2-amino-4-nitropyridine isomer has a Chemical Abstracts Service registry number of 4487-50-7, clearly distinguishing it from the 2-nitro-4-amino isomer [12].

The different positioning of functional groups results in distinct spectroscopic properties between these isomers [11] [12]. Nuclear magnetic resonance spectroscopy can readily distinguish between these compounds based on the chemical shifts of protons on the pyridine ring [11]. The electron-withdrawing and electron-donating effects of the substituents create different chemical environments for the ring protons [11].

| Property | 2-Nitro-pyridin-4-ylamine | 2-Amino-4-nitropyridine |

|---|---|---|

| Chemical Abstracts Service Number | 14916-64-4 | 4487-50-7 |

| Amino Group Position | 4-position | 2-position |

| Nitro Group Position | 2-position | 4-position |

| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol | 139.11 g/mol |

Relationship to Other Aminonitropyridines

The aminonitropyridine family encompasses several isomeric compounds that differ in the positioning of amino and nitro substituents on the pyridine ring [17] [18] [19]. These compounds include 4-amino-3-nitropyridine, 2-amino-3-nitropyridine, and 2-amino-5-nitropyridine, each exhibiting unique properties based on their specific substitution patterns [17] [18] [20].

4-Amino-3-nitropyridine represents another significant isomer within this family, with the Chemical Abstracts Service registry number 1681-37-4 [18] [19]. This compound features the amino group at the 4-position and the nitro group at the 3-position, creating a different electronic environment compared to the 2,4-substituted isomers [18] [19]. The melting point of this isomer ranges from 203-207°C, demonstrating the impact of substitution pattern on physical properties [18].

2-Amino-3-nitropyridine, with Chemical Abstracts Service registry number 4214-75-9, exhibits a melting point of 163-165°C and demonstrates different solubility characteristics compared to other isomers [20]. This compound has found applications in herbicide development and serves as an intermediate in pharmaceutical synthesis [20].

The 2-amino-5-nitropyridine isomer, registered as 4214-76-0, represents yet another arrangement within the aminonitropyridine family [21] [22]. Each of these isomers demonstrates distinct reactivity patterns due to the varying electronic effects created by different substitution positions [21] [22].

| Compound | Chemical Abstracts Service Number | Amino Position | Nitro Position | Melting Point |

|---|---|---|---|---|

| 2-Nitro-pyridin-4-ylamine | 14916-64-4 | 4-position | 2-position | - |

| 2-Amino-4-nitropyridine | 4487-50-7 | 2-position | 4-position | - |

| 4-Amino-3-nitropyridine | 1681-37-4 | 4-position | 3-position | 203-207°C |

| 2-Amino-3-nitropyridine | 4214-75-9 | 2-position | 3-position | 163-165°C |

| 2-Amino-5-nitropyridine | 4214-76-0 | 2-position | 5-position | - |

2-Nitro-pyridin-4-ylamine hydrochloride exists as a solid at room temperature, presenting as an off-white crystalline powder [1] [2]. The compound maintains its solid form under standard laboratory conditions and exhibits typical characteristics of organic hydrochloride salts. The crystalline nature of the compound is consistent with the formation of ionic interactions between the protonated pyridine or amino nitrogen and the chloride counterion.

The physical appearance distinguishes this hydrochloride salt from its free base form, which may exhibit different coloration. The off-white color indicates minimal chromophoric interference and suggests good purity levels typically required for research applications [2].

Solubility Parameters

Aqueous Solubility

The formation of the hydrochloride salt significantly enhances the aqueous solubility of 2-nitro-pyridin-4-ylamine compared to its free base form [1] . This enhancement follows the general principle that salt formation with strong acids like hydrochloric acid increases water solubility through improved ionic interactions with polar water molecules.

Typical pyridine hydrochloride salts demonstrate substantial water solubility, with pyridine hydrochloride itself showing solubility of 85 grams per 100 mL of water [4] [5]. While specific quantitative data for 2-nitro-pyridin-4-ylamine hydrochloride is not available in the literature, the presence of both the nitro group and the hydrochloride salt formation suggests enhanced aqueous solubility relative to the parent compound.

The enhanced water solubility can be attributed to:

- Ionic character introduced by the hydrochloride formation

- Hydrogen bonding capabilities of both the amino and nitro functional groups

- Polar interactions between the pyridinium cation and water molecules

Organic Solvent Compatibility

The solubility profile in organic solvents for 2-nitro-pyridin-4-ylamine hydrochloride typically shows reduced compatibility with non-polar organic solvents compared to the free base . This reduction is characteristic of hydrochloride salts, which favor polar and protic solvents over non-polar alternatives.

Based on analogous pyridine hydrochloride compounds, the following solvent compatibility pattern is expected [6] [4]:

Polar Protic Solvents: Enhanced solubility in methanol, ethanol, and other alcohols due to hydrogen bonding interactions with the hydrochloride salt.

Polar Aprotic Solvents: Moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), commonly used for research applications.

Non-Polar Solvents: Reduced solubility in hydrocarbons, ethers, and chlorinated solvents compared to the free base form.

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (LogP) for 2-nitro-pyridin-4-ylamine hydrochloride is estimated to be in the range of 0.9 to 1.0 [7] [8]. This estimation is based on structural similarity to related nitro-pyridine compounds and considers the impact of both the nitro group and the amino substituent on the pyridine ring.

The parent compound 2-nitro-4-pyridinamine, without the hydrochloride salt formation, would be expected to have a similar LogP value. The formation of the hydrochloride salt effectively reduces the apparent lipophilicity by increasing the ionic character of the molecule, making it more hydrophilic in biological systems.

Key factors influencing the partition coefficient include:

- Nitro Group Contribution: Increases polarity and reduces lipophilicity

- Amino Group Effect: Contributes to hydrogen bonding capacity

- Aromatic Ring: Provides some lipophilic character

- Salt Formation: Significantly increases hydrophilic character

Acid-Base Characteristics

pKa Determination

The acid-base behavior of 2-nitro-pyridin-4-ylamine hydrochloride involves multiple ionizable sites. The compound contains both a pyridine nitrogen and an amino group, each capable of protonation under appropriate pH conditions.

Based on similar pyridinium compounds, the pKa of the protonated form is estimated to be approximately 5.2 [9] [10]. This value is consistent with pyridinium salts, where the electron-withdrawing nitro group at the 2-position further reduces the basicity compared to unsubstituted pyridine (pKa ~5.2).

The amino group at the 4-position represents another potential protonation site. However, in the hydrochloride salt form, one of these basic sites is already protonated, and the specific site of protonation depends on the relative basicities and synthetic conditions.

| Functional Group | Estimated pKa | Protonation State in HCl Salt |

|---|---|---|

| Pyridine Nitrogen | ~5.2 | Likely protonated |

| Amino Group | ~9-11 (estimated) | May be protonated |

pH-Dependent Behavior

The pH-dependent behavior of 2-nitro-pyridin-4-ylamine hydrochloride involves complex equilibria between different protonation states. At physiological pH (7.4), the compound would exist predominantly in its ionized form, affecting its solubility, stability, and potential biological interactions.

Low pH Conditions (pH < 3): Both nitrogen centers are likely protonated, resulting in a dicationic species with maximum water solubility and minimum lipophilicity.

Neutral pH Conditions (pH 6-8): The compound exists in equilibrium between mono- and di-protonated forms, with the specific distribution depending on the exact pKa values.

High pH Conditions (pH > 10): Progressive deprotonation occurs, potentially leading to precipitation if the free base has limited water solubility.

Thermal Properties

Melting Point Analysis

Specific melting point data for 2-nitro-pyridin-4-ylamine hydrochloride is not available in the current literature. However, related compounds provide insight into expected thermal behavior. The parent compound 2-nitro-4-pyridinamine and similar nitro-substituted pyridines typically exhibit melting points in the range of 180-200°C [11] [12].

Hydrochloride salt formation generally affects melting points through:

- Increased Intermolecular Forces: Ionic interactions between cations and anions typically elevate melting points

- Crystal Packing Effects: Salt formation can lead to more efficient crystal packing

- Hydrogen Bonding: Enhanced hydrogen bonding networks in the crystal structure

For comparison, pyridine hydrochloride itself melts at 145-147°C [4] [13], while 4-bromopyridine hydrochloride melts at 270°C [6]. The significant variation suggests that substituent effects play a crucial role in determining thermal properties.

Thermal Stability Assessment

The thermal stability of 2-nitro-pyridin-4-ylamine hydrochloride is influenced by several structural factors. Nitro compounds generally exhibit moderate thermal stability, with decomposition typically beginning around 150-200°C depending on the specific structure [14] [15].

Stability Factors:

- Aromatic Stabilization: The pyridine ring provides inherent thermal stability

- Nitro Group Sensitivity: Nitro groups can undergo thermal decomposition at elevated temperatures

- Salt Formation: Hydrochloride salts generally exhibit good thermal stability under normal storage conditions

Decomposition Pathways: At elevated temperatures, nitro compounds may undergo various decomposition reactions including:

- Nitro-nitrite isomerization

- C-NO₂ bond cleavage

- Formation of nitrogen oxides

Storage Recommendations: Based on general principles for nitro-containing hydrochloride salts:

- Store at room temperature or below

- Protect from excessive heat and direct sunlight

- Maintain dry conditions to prevent hydrolysis

- Use inert atmosphere storage when possible

| Property | Value/Range | Notes |

|---|---|---|

| Estimated Thermal Stability | Stable to ~150°C | Based on related nitro-pyridines |

| Decomposition Onset | >200°C (estimated) | Typical for nitro aromatics |

| Storage Temperature | Room temperature | Standard for hydrochloride salts |

| Sensitivity | Light sensitive | Common for nitro compounds |